4-[(4-Fluorobenzyl)amino]butanoic acid
CAS No.:
Cat. No.: VC17693437
Molecular Formula: C11H14FNO2
Molecular Weight: 211.23 g/mol
* For research use only. Not for human or veterinary use.
![4-[(4-Fluorobenzyl)amino]butanoic acid -](/images/structure/VC17693437.png)
Specification
Molecular Formula | C11H14FNO2 |
---|---|
Molecular Weight | 211.23 g/mol |
IUPAC Name | 4-[(4-fluorophenyl)methylamino]butanoic acid |
Standard InChI | InChI=1S/C11H14FNO2/c12-10-5-3-9(4-6-10)8-13-7-1-2-11(14)15/h3-6,13H,1-2,7-8H2,(H,14,15) |
Standard InChI Key | KHNSPPSEEZPHAD-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1CNCCCC(=O)O)F |
Introduction
4-[(4-Fluorobenzyl)amino]butanoic acid is a synthetic organic compound characterized by its unique molecular structure, which includes a butanoic acid moiety linked to a 4-fluorobenzyl amino group. This compound has garnered significant attention in the field of medicinal chemistry due to its potential biological activities, particularly in neurological disorders.
Biological Activity
Research indicates that 4-[(4-Fluorobenzyl)amino]butanoic acid exhibits significant biological activity, particularly in the context of neurological disorders. The fluorinated structure may enhance its binding affinity to biological targets such as receptors and enzymes involved in neurotransmission. Computational modeling studies suggest that it may act as a modulator in various metabolic pathways, potentially offering neuroprotective effects.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-[(4-Fluorobenzyl)amino]butanoic acid. A comparison of these compounds highlights their unique properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Amino-4-(4-fluorophenyl)butanoic Acid | Similar backbone without chirality | Different binding profiles due to lack of fluorobenzyl group |
(3S)-3-amino-4-(4-fluorophenyl)butanoic Acid | Contains an additional chiral center | Enhanced metabolic stability from fluorinated structure |
2-Chloro-4-fluorobenzaldehyde | Aldehyde functional group | Used primarily in organic synthesis rather than biological activity |
2-Chloro-4-fluorophenol | Hydroxy group instead of amino group | Known for applications in enzymatic production of fluorocatechols |
Research Findings and Applications
Interaction studies using techniques such as molecular docking and dynamics simulations have been employed to understand how 4-[(4-Fluorobenzyl)amino]butanoic acid interacts with various biological macromolecules. These studies help elucidate its potential therapeutic applications and guide further experimental validations.
Despite the lack of specific data tables in the available literature, the compound's potential in modulating neurotransmitter systems and its interaction with specific receptors and enzymes highlight its importance in medicinal chemistry and biological research.
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